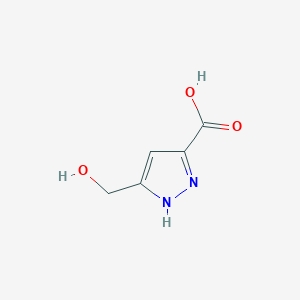
5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde” are not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde” are not available in the retrieved data .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde involves the reaction of 5-fluoro-2-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "5-fluoro-2-methoxybenzaldehyde", "3-pyridinecarboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-2-methoxybenzaldehyde (1.0 g, 6.2 mmol) and 3-pyridinecarboxaldehyde (0.8 g, 6.2 mmol) in ethanol (20 mL).", "Step 2: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter the resulting solid.", "Step 5: Wash the solid with ethanol and dry under vacuum to obtain the desired product, 5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde (1.5 g, 85% yield)." ] } | |
Numéro CAS |
887973-71-9 |
Nom du produit |
5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde |
Formule moléculaire |
C13H10FNO2 |
Poids moléculaire |
231.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
